molecular formula C9H9ClO2 B181324 3-(4-Chlorophenyl)propanoic acid CAS No. 2019-34-3

3-(4-Chlorophenyl)propanoic acid

Cat. No.: B181324
CAS No.: 2019-34-3
M. Wt: 184.62 g/mol
InChI Key: BBSLOKZINKEUCR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9ClO2. It is also known as p-Chlorohydrocinnamic acid. This compound is characterized by a propanoic acid group attached to a 4-chlorophenyl group. It is a white to off-white solid with a melting point of 127-131°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Chlorophenyl)propanoic acid can be synthesized through various methods. One common method involves the reduction of this compound using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under an inert atmosphere . Another method involves the hydrogenation of benzyl 4-chlorobenzoate using palladium on carbon as a catalyst in ethyl acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride in THF is a common reducing agent.

    Substitution: Reagents like sodium hydroxide and other bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Derivatives of this compound.

    Reduction: 3-(4-chlorophenyl)propan-1-ol.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)propanoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorocinnamic acid
  • 3-(4-Bromophenyl)propanoic acid
  • 3-(4-Chlorophenoxy)propanoic acid

Uniqueness

3-(4-Chlorophenyl)propanoic acid is unique due to its specific structural features, such as the presence of a chlorophenyl group attached to a propanoic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSLOKZINKEUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174022
Record name Benzenepropanoic acid, 4-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2019-34-3
Record name beta-(p-Chlorophenyl)propionic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)propanoic acid
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Record name .BETA.-(P-CHLOROPHENYL)PROPIONIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 6.75 g of 4-chlorocinnamic acid and 0.3 g of CuSO4.5H2O dispersed in 50 ml of ethyl alcohol was stirred at room temperature for 10 minutes; and 23 ml of 95% hydrazine was added thereto. This reactant was stirred for 18 hours with air bubbling at the speed of 1 L/min. The reaction mixture was filtered through a Celite layer and 30 ml of 1N NaOH was added thereto. The solution was washed twice with 30 ml of dichloromethane, acidified with concentrated hydrochloric acid, extracted with 100 ml of ethyl acetate four times and dried over magnesium sulfate. The solvent was evaporated to give 6.05 g(yield 89%) of 3-(4-chlorophenyl)propanoic acid as a yellow solid.
Quantity
6.75 g
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1.80 g (10 mmol) of 4-chlorocinnamic acid in 50 mL of THF was added Pd/C (1.04 g, 5% w/w) and the solution was stirred under a hydrogen atmosphere until no further H2 take-up was observed (~1 h). The solution was filtered through Celite and the solvent removed under reduced pressure to yield 1.82 g (9.8 mmol, 98%) of a white solid: mp. 103°-105° C.; 1H NMR (DMSO-d6) δ2.51 (t, 2H, β--CH2), 2.79 (t, 2H, (α--CH2), 7.28 (dd, 4H, aromatic CH's), 12.12 (s, 1H, COOH); MS (EI, calculated for C9H9ClO2, 184.0291) m/e 184.0288 (M+).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.04 g
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

3-(4-Chloro-phenyl)-acrylic acid (25.00 g, 0.14 mol) in THF was mixed with Rh/Al2O3 (1.00 g) and hydrogenated for 14 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to give 3-(4-chloro-phenyl)-propionic acid. 3-(4-chloro-phenyl)-propionic acid was then reacted with SOCl2 (15.00 mL, 0.21 mol) and AlCl3 (20.20 g, 0.15 mol) according to the protocols as outlined in general procedure C to afford the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-amino-3-(4-chlorophenyl)propanoic acid compare to other GABAB receptor antagonists, and how do these structural differences affect their activity?

A2: The research highlights that 3-amino-3-(4-chlorophenyl)propanoic acid is a lower homologue of baclofen [, ]. This means it possesses a similar structure but with a shorter carbon chain. The study also synthesized and compared its activity to corresponding phosphonic (2-amino-2-(4-chlorophenyl)ethylphosphonic acid) and sulfonic acid (2-amino-2-(4-chlorophenyl)ethanesulfonic acid) analogues. Interestingly, the sulfonic acid analogue exhibited the strongest antagonistic activity (pA2 4.0) compared to the phosphonic (pA2 3.8) and carboxylic acid (3-amino-3-(4-chlorophenyl)propanoic acid, pA2 3.5) counterparts [, ]. This suggests that incorporating a sulfonic acid group instead of a carboxylic acid group in this specific chemical structure could potentially enhance the antagonistic potency at the GABAB receptor.

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